![molecular formula C21H25N5O3 B2379343 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1002217-77-7](/img/structure/B2379343.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
A study by Dollé et al. (2008) highlights the radiosynthesis of [18F]PBR111, a derivative within the same chemical family, designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This compound was synthesized to facilitate in vivo imaging, demonstrating the potential of such compounds in diagnostic imaging and the investigation of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer Activity
Al-Sanea et al. (2020) investigated derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide for their anticancer properties. This study identified compounds showing significant inhibition against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Synthesis of Novel Derivatives and Biological Evaluation
Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through cycloaddition reactions. This research provides insight into the chemical versatility of the core structure and its derivatives for generating compounds with potential biological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Antimicrobial Activity
Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, closely related to the chemical structure . These compounds were evaluated for their antimicrobial properties, offering insights into the potential use of such compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit glutathione peroxidase (gpx) like activity . GPx is an enzyme that plays a key role in protecting the organism from oxidative damage.
Mode of Action
It is suggested that similar compounds exhibit gpx like catalytic activities . The catalytic reaction proceeds through a selenoxide intermediate .
Biochemical Pathways
The compound is likely involved in the glutathione pathway, given its probable GPx-like activity . GPx catalyzes the reduction of hydrogen peroxide, which is a harmful by-product of many normal metabolic processes. By reducing hydrogen peroxide to water, GPx helps to prevent oxidative stress.
Result of Action
The result of the compound’s action would likely be a reduction in oxidative stress, given its probable GPx-like activity . This could potentially have protective effects against a variety of diseases associated with oxidative damage.
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-6-29-18-9-7-17(8-10-18)23-19(27)12-25-20(28)15(4)16(5)22-21(25)26-14(3)11-13(2)24-26/h7-11H,6,12H2,1-5H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACDFGCNKQFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
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